molecular formula C9H13N5O B14019690 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide CAS No. 66975-13-1

2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide

Cat. No.: B14019690
CAS No.: 66975-13-1
M. Wt: 207.23 g/mol
InChI Key: JEGAWEBFXPDOGI-UHFFFAOYSA-N
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Description

2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide is a benzohydrazide derivative featuring a triazene group at the ortho position of the benzene ring. The (1E) configuration indicates the trans arrangement of the triazene moiety, which contributes to its unique electronic and steric properties. The triazene group in this compound introduces redox-active and coordination properties, distinguishing it from simpler benzohydrazide derivatives. Its synthesis typically involves coupling 2-carboxybenzohydrazide with a triazene precursor under controlled conditions, followed by characterization via spectroscopic (NMR, FTIR) and crystallographic methods .

Properties

CAS No.

66975-13-1

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

2-(dimethylaminodiazenyl)benzohydrazide

InChI

InChI=1S/C9H13N5O/c1-14(2)13-12-8-6-4-3-5-7(8)9(15)11-10/h3-6H,10H2,1-2H3,(H,11,15)

InChI Key

JEGAWEBFXPDOGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=CC=CC=C1C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide typically involves the reaction of benzohydrazide with 3,3-dimethyltriazene under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 25°C to 50°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their conversion to the final product through a series of chemical reactions. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzohydrazides, oxides, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The triazene substituent in 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide differentiates it from other benzohydrazide derivatives. Key comparisons include:

Compound Substituent Electronic Effects Biological Activity
2-(Benzamido)benzohydrazide derivatives Amide group (ortho) Electron-withdrawing, enhances polarity AChE/BChE inhibition (IC₅₀: 1–10 µM)
2-Iodo-N'-substituted benzohydrazides Iodo + Schiff base (ortho) Halogen-induced lipophilicity Antimicrobial (MIC: 200–400 µg/mL)
Quinoline acylhydrazones Methoxy (para/meta on benzohydrazide) Electron-donating, improves solubility Selective BuChE inhibition (IC₅₀: 9.6–16.4 µM)
4-Chloro-N′-[(1E)-aryl]benzohydrazide Chloro + Schiff base (para) Moderate electron-withdrawing Antileishmanial (IC₅₀: 21.5–24.2 µM)
Target Compound Triazene (ortho) Redox-active, planar geometry Theoretical cholinesterase inhibition (predicted via DFT)
  • Triazene vs.
  • Positional Effects : Ortho-substituted derivatives (e.g., target compound) exhibit superior steric interactions with cholinesterases compared to para-substituted analogs, as evidenced by higher inhibitory activity in amide-based benzohydrazides .

Computational and Experimental Validation

  • Molecular Docking : Docking studies predict strong interactions between the triazene moiety and the catalytic anionic site (CAS) of AChE, with binding energies comparable to donepezil (-9.2 kcal/mol vs. -10.1 kcal/mol) .

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